1-CHLORO-6H-DODECAFLUOROHEXANE
Overview
Description
1-CHLORO-6H-DODECAFLUOROHEXANE is a highly fluorinated organic compound. It is characterized by the presence of twelve fluorine atoms and one chlorine atom attached to a hexane backbone. This compound is known for its high chemical stability and unique properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-CHLORO-6H-DODECAFLUOROHEXANE typically involves the fluorination of hexane derivatives. One common method includes the reaction of hexane with chlorine and fluorine gases under controlled conditions. The reaction is carried out in the presence of a catalyst, often a metal fluoride, at elevated temperatures and pressures to ensure complete substitution of hydrogen atoms with fluorine and chlorine atoms .
Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high purity and efficiency in the production process .
Chemical Reactions Analysis
1-CHLORO-6H-DODECAFLUOROHEXANE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of partially fluorinated hexanes.
Oxidation Reactions: Oxidizing agents like potassium permanganate can oxidize the compound, resulting in the formation of fluorinated carboxylic acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with potassium fluoride yields 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane .
Scientific Research Applications
1-CHLORO-6H-DODECAFLUOROHEXANE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is used in studies involving fluorinated analogs of biological molecules.
Medicine: Fluorinated compounds, including this compound, are explored for their potential use in pharmaceuticals.
Industry: The compound is used in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of 1-CHLORO-6H-DODECAFLUOROHEXANE involves its interaction with various molecular targets. The compound’s high electronegativity due to the presence of multiple fluorine atoms allows it to form strong interactions with electron-rich sites in molecules. This property is exploited in organic synthesis to achieve selective reactions and modifications .
In biological systems, the compound’s fluorinated structure can influence the behavior of enzymes and receptors. Its resistance to metabolic degradation allows it to persist in biological environments, making it useful for studying long-term effects and interactions .
Comparison with Similar Compounds
1-CHLORO-6H-DODECAFLUOROHEXANE can be compared with other fluorinated compounds, such as:
1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane: This compound has one additional fluorine atom, resulting in slightly different chemical properties and reactivity.
1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene: This cyclic compound has fewer fluorine atoms and a different structural arrangement, leading to distinct reactivity and applications.
1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexanesulfonyl fluoride:
The uniqueness of this compound lies in its specific arrangement of fluorine and chlorine atoms, providing a balance of stability and reactivity that is valuable in various applications .
Properties
IUPAC Name |
1-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HClF12/c7-6(18,19)5(16,17)4(14,15)3(12,13)2(10,11)1(8)9/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENGESQCMOBFEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HClF12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382106 | |
Record name | 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307-22-2 | |
Record name | 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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